molecular formula C30H26ClN3O6 B2439231 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 312623-46-4

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No. B2439231
M. Wt: 560
InChI Key: YYYAHRPDZXJRAL-UHFFFAOYSA-N
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Description

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26ClN3O6 and its molecular weight is 560. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of quinoline and pyrazole compounds, which share structural motifs with the compound . For example, Hussein et al. (2016) explored the synthesis of quinolinone derivatives for their application as antioxidants in lubricating greases, highlighting their chemical stability and potential industrial applications (Hussein, Ismail, & El-Adly, 2016). Similarly, Sayapin et al. (2009) reported on the synthesis of heterocyclic derivatives based on quinoline, demonstrating the versatility of these compounds in generating novel chemical entities with potential for further investigation (Sayapin et al., 2009).

Biological Activities

The compound's structure suggests potential for various biological activities. A study by Acker et al. (2011) on a similar quinoline derivative, DQP-1105, revealed its selective antagonism at NMDA receptors, particularly GluN2C- and GluN2D-containing receptors, suggesting a unique noncompetitive inhibition mechanism that could be valuable for neurological research (Acker et al., 2011). Additionally, derivatives of quinolone have been synthesized and evaluated for their antimicrobial activity, as reported by Bawa et al. (2009), indicating the compound's potential in the development of new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).

Antioxidant Properties

Compounds with structural similarities to the queried chemical have been evaluated for their antioxidant properties. Naveen et al. (2021) discussed the synthesis and characterization of a pyrazole derivative, demonstrating its antioxidant activity through various assays. This study underscores the potential of such compounds in developing antioxidant therapies or supplements (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).

properties

IUPAC Name

4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26ClN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYAHRPDZXJRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

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